![molecular formula C7H10BrClN2 B2923403 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl CAS No. 2375274-42-1](/img/structure/B2923403.png)

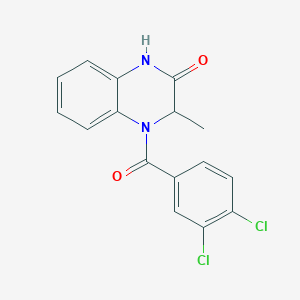

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl” is a compound with the CAS Number: 2375274-42-1 and a molecular weight of 237.53 . The compound is stored at temperatures between 2-8°C .

Synthesis Analysis

Pyrrolopyrazine derivatives, including “7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl” is represented by the linear formula C7H10BrClN2 . The InChI code for this compound is 1S/C7H9BrN2.ClH/c8-6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2;1H .Physical And Chemical Properties Analysis

“7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl” is a solid substance . It has a molecular weight of 237.53 and is stored at temperatures between 2-8°C .Scientific Research Applications

Optoelectronic Material Development

The synthesis of dipyrrolopyrazine derivatives, including those related to 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine HCl, has significant implications for the development of organic optoelectronic materials. Regioselective synthesis techniques have been explored to create dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which show promise as organic materials for optoelectronic applications due to their advantageous optical and thermal properties (Meti et al., 2017).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, derivatives of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine have been evaluated for their potential as aldose reductase inhibitors (ARIs). These inhibitors are studied for their ability to inhibit sorbitol accumulation in diabetic conditions, with certain derivatives demonstrating significant potency in both in vitro and in vivo settings (Negoro et al., 1998).

Corrosion Inhibition

The derivatives of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine have also been studied for their application in corrosion inhibition. Specifically, the inhibitory effects of pyrazine derivatives on steel corrosion in acidic environments have been documented, showcasing their potential as effective corrosion inhibitors (Deng et al., 2011).

Ferroelectricity and Proton Dynamics

Explorations into the room-temperature ferroelectricity of certain anilate salts combined with proton sponges like tetra(2-pyridyl)pyrazine highlight another research avenue. These studies reveal characteristic proton-transfer dynamics and ferroelectric properties, suggesting potential applications in memory devices and sensors (Horiuchi et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds in the pyrrolopyrazine class have shown a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Pyrrolopyrazine derivatives have been known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions of AT21518 with its targets that lead to these effects are yet to be elucidated.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways might be influenced .

Result of Action

The broad range of biological activities exhibited by pyrrolopyrazine derivatives suggests that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPRNUUYBSRJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(C=C2CN1)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923321.png)

![6-fluoro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2923323.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2923325.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)

![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)

![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)

![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2923333.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

![Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate](/img/structure/B2923338.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2923340.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2923343.png)